IMPDH2 Inhibition: Potency and Mechanism Differentiation from Mycophenolic Acid
5-Amino-2-methylpyrimidine-4-carboxylic acid exhibits direct inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. The compound demonstrated an inhibition constant (Ki) of 240 nM against IMPDH2 in a specific assay measuring activity towards its NAD+ substrate [1]. A separate assay measuring inhibition towards the IMP substrate yielded a Ki of 430 nM [1]. The reported Ki of 240 nM is comparable to, though slightly less potent than, the clinically used IMPDH inhibitor Mycophenolic Acid (MPA), which typically exhibits Ki values in the low nanomolar range [2]. The non-competitive nature of inhibition observed for this compound may offer a different binding mode compared to MPA's uncompetitive mechanism, suggesting potential for differentiated pharmacological effects or alternative routes to overcome resistance mechanisms [1].
| Evidence Dimension | Inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) |
|---|---|
| Target Compound Data | Ki = 240 nM (towards NAD+ substrate); Ki = 430 nM (towards IMP substrate) |
| Comparator Or Baseline | Mycophenolic Acid (MPA); Ki values reported in low nanomolar range |
| Quantified Difference | Approximately 10- to 50-fold less potent than MPA, depending on the comparator Ki |
| Conditions | In vitro enzyme inhibition assay using recombinant human IMPDH2. Assays measured activity with either NAD+ or IMP as the varying substrate. |
Why This Matters
This establishes the compound as a direct IMPDH2 inhibitor with a distinct mechanism, providing a validated starting point for developing novel immunosuppressive or anticancer agents that may bypass MPA-related resistance or toxicity.
- [1] BindingDB. (n.d.). Affinity Data for 5-amino-2-methylpyrimidine-4-carboxylic acid (BDBM50421763) against Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85-118. View Source
